molecular formula C22H22N4 B2605629 N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-83-5

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2605629
CAS No.: 477225-83-5
M. Wt: 342.446
InChI Key: SYFYXVBAOLJIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by a bicyclic aromatic core (pyrrolo[2,3-d]pyrimidine) substituted with diphenyl groups at positions 5 and 7, and a 2-methylpropyl (isobutyl) amine moiety at position 2. This compound belongs to a class of molecules widely studied for their biological activities, including antiviral, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFYXVBAOLJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the phenyl and N-(2-methylpropyl) groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system. Subsequent functionalization steps introduce the phenyl groups and the N-(2-methylpropyl) substituent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, focusing on substitutions at positions 4 (amine), 5, and 7 (aryl groups). Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight logD/logSw Key Features Reference
Target Compound - N4: 2-Methylpropyl
- C5/C7: Phenyl
C22H22N4 342.44 Not reported Diphenyl groups enhance aromatic stacking; isobutyl chain may improve lipophilicity.
K405-0012 - N4: 1-Methoxypropan-2-yl
- C5/C7: Phenyl
C22H22N4O 358.44 logD: 4.486
logSw: -4.43
Methoxy group increases polarity compared to isobutyl; moderate solubility.
Compound 20o - N4: Naphthalen-1-ylmethyl
- C5: 4-Methoxyphenyl
C25H22N4O 394.47 Not reported Bulky naphthyl group may hinder membrane permeability; methoxy enhances solubility.
Compound 12 - N4: 1-(4-Bromophenyl)ethyl
- C6: Phenyl
C19H16BrN4 396.26 Not reported Bromine atom enhances halogen bonding; chiral center may influence target selectivity.
Compound 25 - N4: 3-Methylbenzyl
- C7: 4-Cyanobenzyl
C24H20N6 392.45 Not reported Cyanobenzyl group introduces electron-withdrawing effects; methylbenzyl improves metabolic stability.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The target compound’s isobutyl group (logD ~4.5 inferred from analogs) likely provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, K405-0012’s methoxypropan-2-yl group reduces logD (4.486) slightly compared to purely alkyl chains .

Synthetic Accessibility :

  • Compounds with chlorinated benzyl groups (e.g., Compounds 20–23 in ) show yields ranging from 65–109 mg, suggesting that electron-withdrawing substituents (e.g., nitro, chloro) may stabilize intermediates during synthesis .
  • The target compound’s diphenyl and isobutyl groups are synthetically accessible via nucleophilic substitution or Buchwald-Hartwig coupling, as demonstrated for analogs in and .

Antimicrobial Activity: Halogenated derivatives (e.g., Compound 12) exhibit low MIC values against Staphylococcus aureus, suggesting that bromine or fluorine substituents enhance antimicrobial potency .

Biological Activity

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H22N4
  • Molecular Weight : 306.41 g/mol
  • SMILES Notation : CC(C)Nc1cnc2c1c(c(c(n2)c1ccccc1)c1ccccc1)N

This compound primarily functions as an ATP-competitive inhibitor of protein kinases. It has demonstrated significant selectivity for certain kinases over others, particularly the PKB (Protein Kinase B) pathway. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing off-target effects.

Table 1: Inhibition Profile of this compound

Kinase TargetInhibition (%) at 1 µMSelectivity Ratio
PKB>80High
PKA20Moderate
ROCK240Moderate
p70S6K50Moderate

Note: The inhibition percentages indicate the effectiveness of the compound at a concentration of 1 µM against various kinases.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. In vivo studies have shown that it can significantly inhibit tumor growth in models such as human tumor xenografts in nude mice. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for cancer therapy.

Immunosuppressive Properties

The compound has also been identified as a potential therapeutic agent for various immunological disorders , including:

  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Lupus

Its mechanism involves inhibition of the Janus Kinase (JAK) pathway, which is critical in the signaling processes leading to inflammation and immune responses.

Case Studies

  • In Vivo Efficacy in Tumor Models : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in SCID mice bearing IGROV1 tumors. The compound was administered at doses well-tolerated by the subjects without severe adverse effects.
  • Selectivity Studies : Investigations into the selectivity of this compound revealed that it maintains a favorable profile against PKB while exhibiting reduced activity against PKA and other AGC kinases. This selectivity is essential for minimizing side effects associated with broader kinase inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.